molecular formula C48H90O8 B12768703 [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate

[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate

Cat. No.: B12768703
M. Wt: 795.2 g/mol
InChI Key: BZWAFSNFFHCOMI-UKHUFAFQSA-N
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Description

Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is a complex ester formed by the reaction of pentaerythritol with a mixture of these carboxylic acids. This compound is known for its excellent lubricating properties, making it a valuable component in the formulation of high-performance lubricants. The unique combination of different carboxylic acids imparts specific physicochemical properties to the ester, such as low volatility, high thermal stability, and good lubricity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids typically involves the esterification of pentaerythritol with the respective carboxylic acids. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, toluenesulfonic acid, zinc oxide, or ion-exchange resins . The reaction conditions include heating the mixture to a temperature range of 100-170°C, often in the presence of a solvent like toluene to facilitate azeotropic distillation of water formed during the reaction .

Industrial Production Methods

In industrial settings, the esterification process is optimized for large-scale production. The use of continuous reactors and efficient catalysts ensures high yields and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to achieve the desired purity levels. The final product is then tested for its physicochemical properties to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bonds in the presence of water, leading to the formation of pentaerythritol and the respective carboxylic acids. Transesterification involves the exchange of ester groups between different alcohols and acids .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids has several scientific research applications:

Mechanism of Action

The mechanism of action of pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids involves its ability to form a lubricating film on surfaces, reducing friction and wear. The ester molecules interact with the surface through van der Waals forces and hydrogen bonding, creating a stable and durable lubricating layer. This reduces the energy required for relative motion between surfaces, thereby enhancing the efficiency and lifespan of mechanical components .

Comparison with Similar Compounds

Similar Compounds

  • Pentaerythritol tetraheptanoate
  • Pentaerythritol tetrabutyrate
  • Pentaerythritol tetracaproate

Uniqueness

Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is unique due to its combination of different carboxylic acids, which imparts a balance of properties such as low volatility, high thermal stability, and excellent lubricity. This makes it particularly suitable for high-performance applications where these properties are critical .

Properties

Molecular Formula

C48H90O8

Molecular Weight

795.2 g/mol

IUPAC Name

[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate

InChI

InChI=1S/C48H90O8/c1-6-11-16-21-24-25-28-33-38-46(51)55-41-48(39-53-44(49)36-31-20-15-10-5,40-54-45(50)37-32-27-23-18-13-8-3)42-56-47(52)43(34-29-19-14-9-4)35-30-26-22-17-12-7-2/h43H,6-42H2,1-5H3/t43-,48?/m1/s1

InChI Key

BZWAFSNFFHCOMI-UKHUFAFQSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCCCC)COC(=O)[C@H](CCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC

Origin of Product

United States

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